tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is a complex organic compound with a molecular formula of C20H28N2O5 and a molecular weight of 376.45 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a dihydrobenzo[b][1,4]dioxine moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Dihydrobenzo[b][1,4]dioxine Moiety: This step involves the coupling of the piperidine intermediate with a dihydrobenzo[b][1,4]dioxine derivative using a suitable coupling reagent such as EDCI or DCC.
Carbamate Formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dihydrobenzo[b][1,4]dioxine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:
Organic Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and dihydrobenzo[b][1,4]dioxine moiety may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate
- tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for research applications .
Properties
IUPAC Name |
tert-butyl N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21-12-14-8-6-7-11-22(14)18(23)17-13-25-15-9-4-5-10-16(15)26-17/h4-5,9-10,14,17H,6-8,11-13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDDJBYQUKGBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107285 | |
Record name | Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-19-2 | |
Record name | Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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